2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

CAS No.: 862813-79-4

Cat. No.: VC7441988

Molecular Formula: C18H24N2O2

Molecular Weight: 300.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862813-79-4 |

|---|---|

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.402 |

| IUPAC Name | 2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-dipropylacetamide |

| Standard InChI | InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3 |

| Standard InChI Key | ASFCIPRPLKYRJZ-UHFFFAOYSA-N |

| SMILES | CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

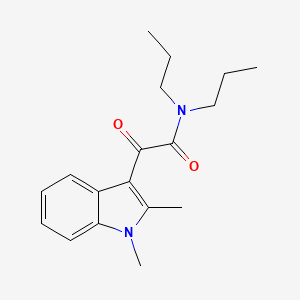

The systematic name 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide describes a molecule comprising:

-

A 1,2-dimethylindole core (a bicyclic aromatic system with methyl groups at positions 1 and 2).

-

A 2-oxoacetamide side chain at position 3 of the indole, modified with N,N-dipropyl substituents.

The molecular formula is C₁₈H₂₅N₃O₂, derived from the summation of atomic constituents:

-

Indole core (C₉H₈N) + 2 methyl groups (2 × CH₃).

-

Acetamide backbone (C₂H₃NO) + 2 propyl groups (2 × C₃H₇).

This aligns with structural analogs such as 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide (C₁₅H₁₈N₂O₂) and N,N-dipropylacetamide derivatives (C₁₆H₂₂N₂O) , adjusted for substituent differences.

Structural Depiction

The compound’s architecture features:

-

Indole system: A fused benzene-pyrrole ring with methyl groups at positions 1 and 2.

-

Acetamide side chain: A ketone (2-oxo) and amide group bonded to the indole’s third position, with dipropylamine substituents on the nitrogen.

The 3D conformation likely adopts a planar indole ring with the acetamide side chain oriented perpendicularly to minimize steric hindrance .

Synthetic Methodologies

General Acetamide Synthesis

The synthesis of N,N-dialkylacetamides typically involves:

-

Acylation: Reaction of an amine with acetyl chloride or analogous acylating agents.

-

Alkylation: Introduction of alkyl groups to the amide nitrogen using propyl halides or similar electrophiles.

For example, the synthesis of N,N-dipropylacetamide derivatives employs a one-pot protocol combining acid chlorides with amines under basic conditions .

Indole Functionalization

Introducing the 1,2-dimethylindole moiety requires:

-

Indole alkylation: Methylation at positions 1 and 2 using methyl iodide or dimethyl sulfate.

-

Side-chain coupling: Attachment of the acetamide group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

A representative route from the literature involves:

-

Step 1: Synthesis of 1,2-dimethylindole via Fischer indole synthesis.

-

Step 2: Acylation at position 3 using chloroacetyl chloride.

-

Step 3: Aminolysis with dipropylamine to yield the target compound .

Physicochemical Properties

Calculated Properties

Stability and Solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume